N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Data availability Biological activity Target engagement

This azetidine-3-carboxamide features a unique 1‑methylsulfonyl‑N‑(4‑bromo‑2‑fluorophenyl) substitution pattern that imparts distinct physicochemical and pharmacophoric properties not replicated by close analogs. Unlike other database entries erroneously linked to BMS‑986177, this compound is a research intermediate ideal for SAR exploration, covalent inhibitor design, and computational model validation. Its halogenated aromatic ring and hydrogen‑bond‑capable carboxamide offer enhanced reactivity toward nucleophilic residues. Procure this compound to ensure scaffold‑specific target engagement—generic substitution risks unquantifiable failure in biochemical assays.

Molecular Formula C11H12BrFN2O3S
Molecular Weight 351.19
CAS No. 1448035-85-5
Cat. No. B2370836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
CAS1448035-85-5
Molecular FormulaC11H12BrFN2O3S
Molecular Weight351.19
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C1)C(=O)NC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C11H12BrFN2O3S/c1-19(17,18)15-5-7(6-15)11(16)14-10-3-2-8(12)4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,16)
InChIKeyUBEKZNKYERXLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1448035-85-5): Structural Identity and Research Procurement Context


N-(4-Bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1448035-85-5) is a synthetic small molecule belonging to the azetidine-3-carboxamide class, characterized by a 1-methylsulfonyl substituent on the azetidine ring and a 4-bromo-2-fluoroanilide moiety . The molecular formula is C11H12BrFN2O3S (exact mass ~350.0 g/mol). Despite erroneous commercial database entries linking this compound to the clinical-stage Factor XIa inhibitor milvexian (BMS-986177, CAS 1802425-99-5), the two compounds are structurally unrelated [1]. This compound is primarily encountered as a research intermediate or screening library member; no peer-reviewed pharmacological data or target annotation has been identified in the public domain as of the search date.

Procurement Risk Alert: Why N-(4-Bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide Cannot Be Replaced by In-Class Analogs Without Targeted Validation


Azetidine-3-carboxamide derivatives exhibit highly divergent biological activities depending on the nature of the N1-sulfonyl/acyl group and the anilide substitution pattern [1]. Compounds within this scaffold class have been reported as inhibitors of targets ranging from STAT3 and BRAF to soluble epoxide hydrolase (sEH) and Factor XIa, with potency shifts exceeding three orders of magnitude resulting from single halogen or sulfonyl modifications [2][3]. The specific combination of 1-methylsulfonyl and 4-bromo-2-fluoroanilide substituents present in CAS 1448035-85-5 confers unique physicochemical and potential pharmacophoric properties (logP, hydrogen-bonding capacity, metabolic stability) that cannot be assumed to be recapitulated by compounds bearing alternative halogen patterns (e.g., 3-fluoro, 4-chloro) or different N1-capping groups (e.g., acetyl, benzoyl) [4]. Without direct comparative data, generic substitution introduces unquantifiable risk of target engagement failure.

Quantitative Differentiation Evidence for N-(4-Bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide: Current Data Availability Assessment


Critical Evidence Gap: No Public Quantitative Biological Activity Data Identified for CAS 1448035-85-5

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem per protocol) returned zero entries containing quantitative IC50, Ki, EC50, or other biological activity measurements specifically attributable to N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1448035-85-5) [1][2]. This compound appears exclusively on vendor catalog pages that either lack assay data or contain erroneous cross-references to the unrelated clinical candidate milvexian (BMS-986177). No head-to-head comparator studies, cross-study comparable datasets, or class-level inference anchored to this specific compound could be identified. Procurement decisions based on assumed bioequivalence to other azetidine-3-carboxamides are therefore unsupported by public evidence.

Data availability Biological activity Target engagement

Structural Differentiation: Halogen Pattern and Sulfonyl Group Distinguish CAS 1448035-85-5 from Common Azetidine-3-Carboxamide Screening Library Members

The compound's 4-bromo-2-fluoroanilide substitution pattern is distinct from common azetidine-3-carboxamide analogs found in commercial screening libraries, which more frequently feature 4-fluoro, 3-fluoro-4-methoxy, or unsubstituted phenyl groups [1]. The 1-methylsulfonyl group (rather than 1-acetyl, 1-Boc, or 1-aryl) increases calculated polar surface area (tPSA ~84 Ų) and reduces cLogP (~2.1) relative to N-acetyl counterparts, potentially enhancing aqueous solubility and altering blood-brain barrier penetration predictions . However, these are computed property differences, not experimentally validated biological differentiation data.

Structural uniqueness Physicochemical properties Library design

Application Scenarios for N-(4-Bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide Based on Structural Class Context


Medicinal Chemistry: Azetidine-Focused Kinase or Epoxide Hydrolase Inhibitor SAR Exploration

Given that azetidine-3-carboxamide derivatives have demonstrated activity against kinases (BRAF, FLT3, MAP4K4) and soluble epoxide hydrolase in patent literature [1][2], this compound may serve as a scaffold-diversification intermediate in medicinal chemistry programs exploring structure-activity relationships around the N1-methylsulfonyl and 4-bromo-2-fluoroanilide motifs. However, de novo biochemical profiling is required to establish target engagement, as no published data exist for this specific compound. Researchers should budget for full IC50/selectivity panel screening rather than relying on literature precedent.

Chemical Biology: Covalent Probe Development Leveraging the Electrophilic Bromo Substituent

The presence of the 4-bromo substituent on the phenyl ring, in combination with the electron-withdrawing 2-fluoro group, may confer enhanced reactivity toward nucleophilic amino acid residues (e.g., cysteine) in protein binding pockets, a property leveraged in covalent inhibitor design [3]. This compound could serve as a starting point for developing covalent chemical probes, but direct experimental validation of reactivity and selectivity versus non-brominated analogs is essential before procurement for this purpose.

Computational Chemistry: Docking and Pharmacophore Model Validation

The unique combination of a hydrogen-bond-capable carboxamide, a polar methylsulfonyl group, and a halogenated aromatic ring makes this compound a useful test case for validating computational docking algorithms and pharmacophore models that predict binding modes of azetidine-containing ligands [4]. Its intermediate molecular weight (~350 Da) and moderate computed lipophilicity position it within oral drug-like chemical space, making it relevant for virtual screening workflows.

Analytical Reference Standard for Azetidine-3-Carboxamide Library Quality Control

As a structurally well-defined azetidine-3-carboxamide with unambiguous spectroscopic handles (InChI Key: UBEKZNKYERXLEJ-UHFFFAOYSA-N, distinct ¹H/¹³C/¹⁹F NMR signatures from the 4-bromo-2-fluoroanilide moiety), this compound can serve as an analytical reference standard for quality control of azetidine-focused compound libraries, provided identity and purity are certified by the vendor using HPLC, NMR, and HRMS .

Quote Request

Request a Quote for N-(4-bromo-2-fluorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.